

An In-depth Technical Guide to Tris(diethylamino)phosphine (CAS 2283-11-6)

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Compound of Interest

Compound Name: *Tris(diethylamino)phosphine*

Cat. No.: *B1199214*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tris(diethylamino)phosphine**, a versatile organophosphorus compound widely utilized in modern organic synthesis and catalysis. This document details its physicochemical properties, spectroscopic signature, key applications, and safety protocols, offering a valuable resource for laboratory and development settings.

Physicochemical Properties

Tris(diethylamino)phosphine, with the CAS number 2283-11-6, is a colorless to yellow-orange liquid at room temperature.^{[1][2]} Its color may darken upon exposure to air due to oxidation.^[1] It is characterized by three diethylamino groups attached to a central phosphorus atom, rendering it an electron-rich and sterically hindered aminophosphine.^[1]

Table 1: Physicochemical Data for **Tris(diethylamino)phosphine**

Property	Value	Reference
CAS Number	2283-11-6	[1] [2]
Molecular Formula	C ₁₂ H ₃₀ N ₃ P	[1] [2]
Molecular Weight	247.36 g/mol	[1] [2]
Appearance	Clear colorless to yellow-orange liquid	[1] [2]
Boiling Point	245-246 °C (at 760 mmHg)	[1] [3]
111-113 °C (at 2.5 mmHg)	[4]	
80-90 °C (at 10 mmHg)	[2]	
Melting Point	230-232 °C	[2] [5]
Density	0.903 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.475	[2]
Solubility	Insoluble in water	[2] [6]
Flash Point	59 °C (138.2 °F) - closed cup	[5]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and purity assessment of **Tris(diethylamino)phosphine**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The electron-donating diethylamino groups create a distinct electronic environment around the phosphorus center.[\[1\]](#)

Table 2: NMR Spectroscopic Data for **Tris(diethylamino)phosphine**

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Reference
³¹ P	80 - 90	Singlet	-	[1]
¹ H (CH ₂) **	2.9 - 3.2	Multiplet	² J(P-H) ≈ 7-10	[1]
¹ H (CH ₃)	0.9 - 1.2	Triplet	-	[1]
¹³ C (CH ₂) **	40 - 45	-	-	[1]
¹³ C (CH ₃)	13 - 15	-	-	[1]

Infrared (IR) Spectroscopy

The IR spectrum of **Tris(diethylamino)phosphine** displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Reference
790 - 810	P-N Stretch	[1]
1000 - 1250	C-N Stretch	[1]
1370 - 1390	C-H Bend (Methyl)	[1]
1450 - 1470	C-H Bend (Methylene)	[1]

Mass Spectrometry

High-resolution mass spectrometry can confirm the elemental composition of the molecule. The fragmentation pattern is consistent with its structure, often showing the loss of one or two diethylamino groups, resulting in peaks at m/z 174 and m/z 101, respectively.[\[1\]](#)

Applications in Organic Synthesis

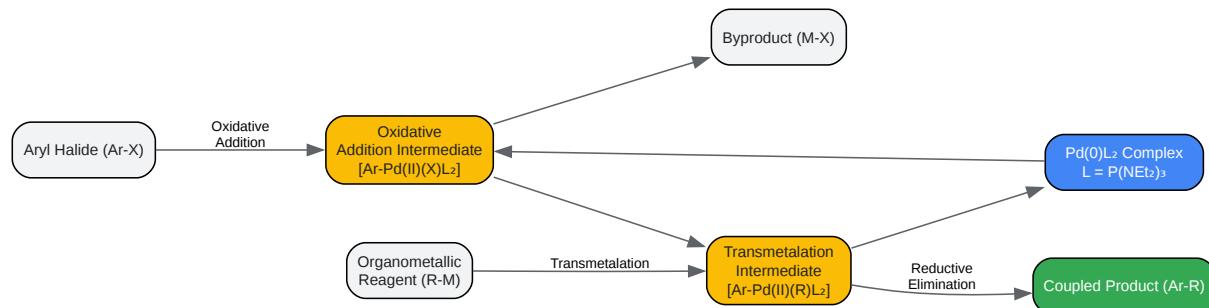
Tris(diethylamino)phosphine is a powerful reagent and ligand in a variety of organic transformations due to its nucleophilic and reducing properties.[\[3\]](#)

Ligand in Cross-Coupling Reactions

It serves as a versatile ligand for transition metals, particularly palladium, in numerous cross-coupling reactions essential for forming carbon-carbon and carbon-heteroatom bonds.^[1] Its steric bulk and electron-donating nature help to stabilize the metal center and facilitate the catalytic cycle.

Key Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Forms C-C bonds between organoboron compounds and organic halides.^[1]
- Buchwald-Hartwig Amination: Forms C-N bonds between aryl halides and amines.^[1]
- Heck Reaction: Forms C-C bonds between alkenes and aryl halides.
- Sonogashira Coupling: Forms C-C bonds between terminal alkynes and aryl halides.^[1]
- Stille Coupling: Forms C-C bonds between organotin compounds and organic halides.^[1]
- Negishi Coupling: Forms C-C bonds between organozinc compounds and organic halides.^[1]
- Hiyama Coupling: Forms C-C bonds between organosilicon compounds and organic halides.^[1]



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Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

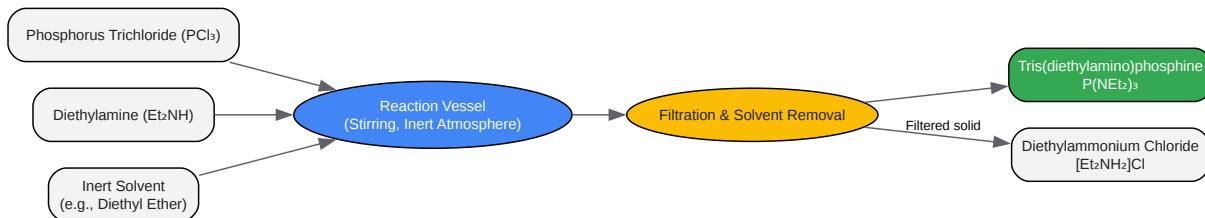
Deoxygenation and Desulfurization Reagent

This phosphine is an effective deoxygenation agent. For instance, it is used to deoxygenate cyclic α -diketones in the presence of fullerene C60 and to convert 1-alkylisatins to 1,1'-dialkylisoindigo derivatives.[7][8] It is also employed as a desulfurization agent.[3]

Experimental Protocols

Synthesis of Tris(diethylamino)phosphine

A common laboratory-scale synthesis involves the reaction of phosphorus trichloride with an excess of diethylamine in an inert solvent like diethyl ether.[3]



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Caption: Synthetic Workflow for **Tris(diethylamino)phosphine**.

Methodology:

- A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise to a cooled, stirred solution of excess diethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is typically stirred at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
- The resulting precipitate of diethylammonium chloride is removed by filtration.

- The solvent is removed from the filtrate under reduced pressure to yield the crude product.
- Purification is typically achieved by vacuum distillation.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

Materials:

- Aryl halide (1.0 mmol)
- Organometallic reagent (1.1 - 1.5 mmol)
- Palladium precursor (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%)
- **Tris(diethylamino)phosphine** (2-10 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , if required)
- Anhydrous solvent (e.g., Toluene, Dioxane)

Methodology:

- To a dry reaction flask under an inert atmosphere, add the palladium precursor, **Tris(diethylamino)phosphine**, aryl halide, and base (if applicable).
- Evacuate and backfill the flask with the inert gas several times.
- Add the anhydrous solvent via syringe, followed by the organometallic reagent.
- Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
- Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution (e.g., NH_4Cl).
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

- Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Safety and Handling

Tris(diethylamino)phosphine is a flammable liquid and vapor and is sensitive to air and moisture.[\[2\]](#)[\[6\]](#) It can cause skin and serious eye irritation and may cause respiratory irritation.[\[6\]](#)

Table 4: GHS Hazard Information

Hazard Statement	Code	Reference
Flammable liquid and vapour	H226	
Causes skin irritation	H315	
Causes serious eye irritation	H319	
May cause respiratory irritation	H335	

Handling Precautions:

- Handle only in a well-ventilated area or under a fume hood.
- Keep away from heat, sparks, open flames, and hot surfaces.[\[7\]](#)
- Store in a cool, dry place under an inert gas in a tightly sealed container.[\[6\]](#) Recommended storage is below 30°C.[\[2\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- In case of skin contact, wash with plenty of soap and water.[\[7\]](#) In case of eye contact, rinse cautiously with water for several minutes.

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